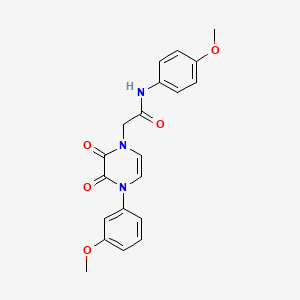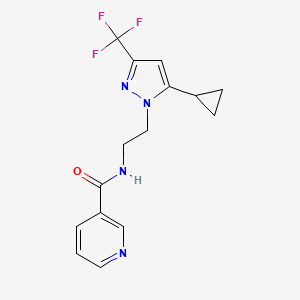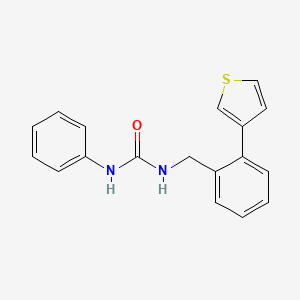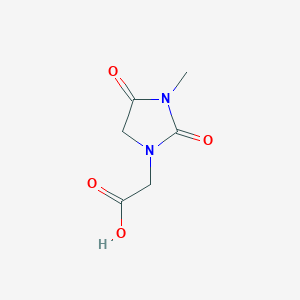![molecular formula C22H14N4 B2403185 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline CAS No. 66557-66-2](/img/structure/B2403185.png)
6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline is a complex heterocyclic compound that combines the structural features of benzimidazole and quinoline. These two moieties are known for their significant pharmacological and biological activities. The compound’s unique structure makes it a promising candidate for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline typically involves the condensation of o-phenylenediamine with quinoline derivatives under specific conditions. The reaction often requires a catalyst and is carried out in an organic solvent. For instance, the condensation can be facilitated by using formic acid or trimethyl orthoformate as a reagent .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Applications De Recherche Scientifique
6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including parasitic infections and cancer.
Mécanisme D'action
The mechanism of action of 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA synthesis by interacting with topoisomerases.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Benzimidazole: Known for its broad-spectrum antimicrobial activity.
Quinoline: Widely used in antimalarial drugs.
Pyrimido[1,2-a]benzimidazoles: Similar in structure and used for their pharmacological properties.
Uniqueness: 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline stands out due to its combined structural features of benzimidazole and quinoline, which confer unique biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a compound of significant interest.
Propriétés
IUPAC Name |
6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4/c1-5-11-19-14(7-1)13-15(21-23-16-8-2-3-9-17(16)24-21)22-25-18-10-4-6-12-20(18)26(19)22/h1-13H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIKSOHWGWFYDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=NC4=CC=CC=C4N23)C5=NC6=CC=CC=C6N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B2403108.png)


![3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)
![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2403115.png)
![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2403122.png)
![5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2403123.png)


